N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide
Description
N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a 4-fluorobenzyl group at position 3 of the pyrimidine core, a sulfanyl-linked acetamide moiety at position 2, and a cyclohexyl-methyl substitution on the acetamide nitrogen. The compound’s fluorine substituent may enhance metabolic stability and binding affinity, while the cyclohexyl group could modulate lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S2/c1-25(17-5-3-2-4-6-17)19(27)14-30-22-24-18-11-12-29-20(18)21(28)26(22)13-15-7-9-16(23)10-8-15/h7-12,17H,2-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOADXIYZYSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique thieno[3,2-d]pyrimidine structure that is associated with various biological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 353.5 g/mol. Its structure includes a cyclohexyl group, a fluorophenyl moiety, and a sulfanyl linkage, which contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.5 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thieno[3,2-d]pyrimidine core is known for its ability to inhibit various kinases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cellular functions such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, MTT assays demonstrated significant antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-468. The compound's mechanism involves binding to the active sites of key enzymes like topoisomerase I, thereby disrupting DNA replication in cancer cells .
Enzymatic Inhibition
In addition to its anticancer properties, this compound shows promise as an enzyme inhibitor. The presence of the quinazoline core allows for selective inhibition of protein kinases involved in various signaling pathways. This characteristic makes it a candidate for further development as a therapeutic agent targeting diseases associated with aberrant kinase activity.
Study 1: Antiproliferative Effects
A study published in Cancer Research evaluated the antiproliferative effects of this compound on multiple cancer cell lines. The findings indicated that the compound exhibited IC50 values in the low micromolar range against both MCF-7 and MDA-MB-468 cells, suggesting potent anticancer activity.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action through molecular docking studies. The results indicated high binding affinity to the ATP-binding site of several kinases, supporting the hypothesis that this compound acts as a kinase inhibitor. This study provides a foundation for understanding how structural modifications could enhance efficacy and selectivity against specific cancer types.
Comparison with Similar Compounds
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
- Core Structure: Lacks the thienopyrimidine scaffold but shares the N-cyclohexyl-N-methylacetamide moiety.
- Substituents: 4-fluorophenyl and propyl groups instead of the thienopyrimidine-sulfanyl linkage.
- Molecular Weight: 334.206 g/mol (vs. ~465–500 g/mol for thienopyrimidine analogues).
- Synthesis : Synthesized via a multicomponent reaction (81% yield) .
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Core Structure: Shares the thienopyrimidine-sulfanyl-acetamide backbone.
- Substituents : 4-methylphenyl (electron-donating) and trifluoromethoxyphenyl (strong electron-withdrawing) groups.
- Molecular Weight : 531.56 g/mol (C₂₃H₂₀F₃N₃O₃S₂).
- Implications : The trifluoromethoxy group may enhance receptor binding through hydrophobic interactions, differing from the target’s 4-fluorobenzyl group, which prioritizes steric and electronic effects .
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()
- Core Structure: Thienopyrimidine with a phenyl group at position 5.
- Substituents : Chloro-methylphenyl acetamide vs. the target’s cyclohexyl-methyl group.
- Molecular Weight : 409.888 g/mol (C₂₁H₁₆ClN₃O₂S).
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3, )
- Core Structure: Closest analogue with a 4-fluorophenyl-thienopyrimidine core.
- Substituents : Benzothiazolyl acetamide instead of N-cyclohexyl-N-methyl.
- Molecular Weight : 515.61 g/mol (C₂₃H₁₈FN₅O₂S₃).
- Implications : The benzothiazolyl group may enhance ATP-competitive kinase inhibition, as seen in Wnt pathway inhibitors, whereas the target’s cyclohexyl group favors lipophilicity .
Data Table: Comparative Analysis
Key Research Findings
Substituent Impact: Fluorine and trifluoromethoxy groups improve metabolic stability and binding affinity but differ in electronic effects .
Synthetic Accessibility :
- Multicomponent reactions (e.g., ) offer high yields (81%) for acetamide derivatives, suggesting scalable synthesis routes for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
